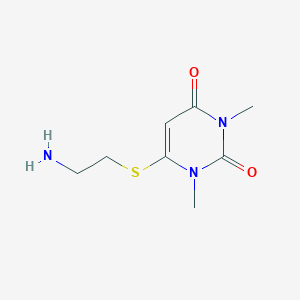![molecular formula C7H18Cl2N2O2 B13478978 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is a versatile chemical compound with the molecular formula C7H16N2O2·2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a building block in the production of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride typically involves the reaction of methyl chloroacetate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Various substituted esters and amides
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. In medicinal chemistry, it serves as a precursor for the synthesis of active pharmaceutical ingredients, where it undergoes further chemical transformations to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[2-(4-morpholinyl)ethyl]amino}acetate
- Ethyl [2-(dimethylamino)ethyl]aminoacetate
- Methyl [2-(dimethylamino)ethyl]aminoacetate
Uniqueness
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C7H18Cl2N2O2 |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
methyl 2-[2-(dimethylamino)ethylamino]acetate;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-9(2)5-4-8-6-7(10)11-3;;/h8H,4-6H2,1-3H3;2*1H |
InChI-Schlüssel |
FAFRGRRSYLPNSF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCC(=O)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



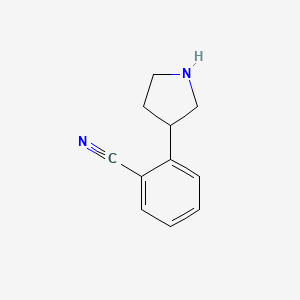
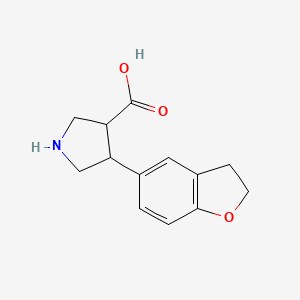
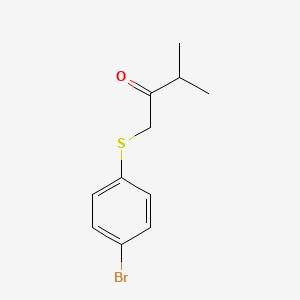

![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)


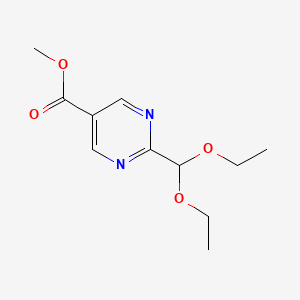
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
